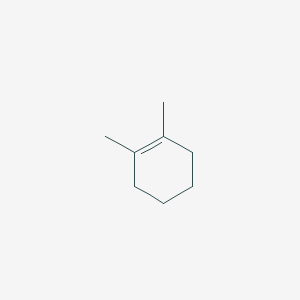

1,2-Dimethylcyclohexene

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74154. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,2-dimethylcyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14/c1-7-5-3-4-6-8(7)2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXNWMICHNKMOBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CCCC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1073949 | |

| Record name | Cyclohexene, 1,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1674-10-8, 58147-69-6 | |

| Record name | 1,2-Dimethylcyclohexene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1674-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dimethyl-1-cyclohexene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001674108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dimethylcyclohexene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058147696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-DIMETHYLCYCLOHEXENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74154 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexene, 1,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dimethylcyclohexene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.286 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DIMETHYL-1-CYCLOHEXENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BS1881FHDU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1,2-Dimethylcyclohexene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 1,2-dimethylcyclohexene, a valuable intermediate in organic synthesis. The document details a common synthetic route, outlines purification methods, and presents a thorough analysis of its spectroscopic and physical properties.

Synthesis of this compound

A prevalent and efficient method for the synthesis of this compound is the acid-catalyzed dehydration of 1,2-dimethylcyclohexanol (B73200). This E1 elimination reaction involves the protonation of the hydroxyl group, followed by the loss of a water molecule to form a stable tertiary carbocation, which then loses a proton to yield the alkene.

Synthesis Pathway: Acid-Catalyzed Dehydration

The reaction proceeds via a well-established carbocation intermediate mechanism.

Caption: Acid-catalyzed dehydration of 1,2-dimethylcyclohexanol.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the general procedure for the dehydration of cyclohexanols.

Materials:

-

1,2-dimethylcyclohexanol

-

85% Phosphoric acid (H₃PO₄) or concentrated Sulfuric acid (H₂SO₄)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Boiling chips

Equipment:

-

Round-bottom flask

-

Fractional distillation apparatus (distillation head, condenser, receiving flask)

-

Heating mantle

-

Separatory funnel

-

Erlenmeyer flask

-

Beakers and graduated cylinders

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 1,2-dimethylcyclohexanol and a catalytic amount of 85% phosphoric acid (approximately 20% by volume of the alcohol). Add a few boiling chips.

-

Dehydration and Distillation: Assemble a fractional distillation apparatus with the round-bottom flask as the distilling flask. Heat the mixture gently with a heating mantle. The product, this compound, will co-distill with water as it is formed. Collect the distillate in a receiving flask cooled in an ice bath. Maintain the distillation temperature below 100 °C to minimize the co-distillation of the unreacted alcohol.

-

Workup: Transfer the distillate to a separatory funnel. Wash the organic layer sequentially with an equal volume of water, 10% sodium bicarbonate solution, and finally, saturated sodium chloride solution (brine).

-

Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Final Purification: Decant the dried liquid into a clean, dry round-bottom flask. Perform a final fractional distillation, collecting the fraction boiling at approximately 136-138 °C.

Characterization of this compound

A battery of analytical techniques is employed to confirm the identity and purity of the synthesized this compound.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄ | [1][2][3] |

| Molecular Weight | 110.20 g/mol | [1][2][3] |

| Boiling Point | ~136-138 °C | [4] |

| CAS Number | 1674-10-8 | [1][2][3] |

Spectroscopic Data

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The following table summarizes the expected chemical shifts for this compound.

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Protons on C3 and C6 (Allylic) | ~1.95 | Multiplet | -(CH₂)₂- |

| Protons on C4 and C5 | ~1.55 | Multiplet | -(CH₂)₂- |

| Methyl Protons (C1-CH₃, C2-CH₃) | ~1.60 | Singlet | =C-CH₃ |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |

| C1, C2 (Olefinic) | ~127 | =C(CH₃)- |

| C3, C6 (Allylic) | ~30 | -CH₂- |

| C4, C5 | ~23 | -CH₂- |

| Methyl Carbons (C1-CH₃, C2-CH₃) | ~20 | -CH₃ |

Electron ionization mass spectrometry (EI-MS) of this compound reveals a characteristic fragmentation pattern.

| m/z | Relative Intensity (%) | Possible Fragment |

| 110 | 40 | [M]⁺ (Molecular Ion) |

| 95 | 100 | [M - CH₃]⁺ (Loss of a methyl group) |

| 67 | 50 | [C₅H₇]⁺ (Retro-Diels-Alder fragmentation) |

The base peak at m/z 95 corresponds to the loss of a methyl radical, forming a stable allylic carbocation. A significant peak at m/z 67 is indicative of a retro-Diels-Alder reaction, a characteristic fragmentation pathway for cyclohexene (B86901) derivatives.

The IR spectrum of this compound displays characteristic absorption bands confirming the presence of the alkene functional group.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2925 | Strong | C-H stretch (sp³) |

| ~2860 | Strong | C-H stretch (sp³) |

| ~1670 | Medium | C=C stretch (alkene) |

| ~1450 | Medium | C-H bend (CH₂) |

Experimental Workflow: Characterization

Caption: Workflow for the characterization of this compound.

Conclusion

This technical guide has detailed a reliable method for the synthesis of this compound via the acid-catalyzed dehydration of 1,2-dimethylcyclohexanol. The comprehensive characterization data, including physical properties and spectroscopic analyses (NMR, MS, and IR), provide a robust framework for researchers and scientists to identify and verify this important chemical intermediate. The provided experimental protocols and workflows serve as a practical resource for laboratory applications.

References

Spectroscopic Profile of 1,2-Dimethylcyclohexene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 1,2-dimethylcyclohexene. The information is curated for professionals in research, science, and drug development who rely on precise spectroscopic analysis for compound identification and characterization. This document presents quantitative data in structured tables, details experimental protocols, and includes visualizations to illustrate key structural and spectroscopic relationships.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei. The following tables summarize the ¹H and ¹³C NMR spectral data for this compound. Due to the limited availability of directly published complete experimental datasets for this compound, the following data is a composite of expected values based on the analysis of similar substituted cyclohexene (B86901) structures and general principles of NMR spectroscopy.

¹H NMR Data (Predicted)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Methyl (CH₃) | ~1.6 - 1.7 | Singlet (broad) | N/A |

| Allylic (C3-H₂, C6-H₂) | ~1.9 - 2.1 | Multiplet | - |

| Homoallylic (C4-H₂, C5-H₂) | ~1.5 - 1.6 | Multiplet | - |

¹³C NMR Data (Predicted)

| Carbon Atom | Chemical Shift (δ, ppm) |

| C1, C2 (Olefinic) | ~128 - 135 |

| C3, C6 (Allylic) | ~25 - 35 |

| C4, C5 (Homoallylic) | ~20 - 30 |

| Methyl (CH₃) | ~20 - 25 |

Infrared (IR) Spectroscopy Data

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The IR spectrum is a unique fingerprint of a molecule and is particularly useful for identifying functional groups. A study on the vibrational spectroscopy of this compound has provided detailed assignments for its vibrational modes.[1]

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| ~2921 - 2935 | C-H stretch (asymmetric) | Methyl (CH₃) groups[1] |

| ~2887 - 2900 | C-H stretch (symmetric) | Methyl (CH₃) groups[1] |

| ~2700 - 2850 | C-H stretch | Cyclohexene ring CH₂ groups[1] |

| ~1640 - 1680 | C=C stretch | Alkene double bond |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra of a liquid organic compound like this compound.

1. Sample Preparation:

-

Quantity: For ¹H NMR, dissolve 5-25 mg of the this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.

-

Solvent: Chloroform-d (CDCl₃) is a common solvent for non-polar compounds like this compound. Ensure the solvent is free from water and other impurities.

-

Filtration: To remove any particulate matter, filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube. Solid particles can degrade the quality of the NMR spectrum.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0 ppm.

2. NMR Spectrometer Setup and Data Acquisition:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.

-

Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium (B1214612) signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp spectral lines.

-

¹H NMR Acquisition: A standard one-pulse experiment is typically used. Key parameters to set include the spectral width, acquisition time, and number of scans.

-

¹³C NMR Acquisition: A proton-decoupled experiment is commonly performed to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required for ¹³C NMR due to its lower natural abundance and sensitivity compared to ¹H.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

This protocol describes the procedure for obtaining an ATR-FTIR spectrum of a volatile liquid organic compound.

1. Instrument and Sample Preparation:

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is used. The ATR crystal (e.g., diamond or zinc selenide) should be clean and free of any residues from previous analyses.

-

Sample Application: Place a small drop of this compound directly onto the center of the ATR crystal. For volatile liquids, it is important to acquire the spectrum promptly after sample application.

2. Data Acquisition:

-

Background Scan: Before analyzing the sample, a background spectrum of the clean, empty ATR crystal is recorded. This allows for the subtraction of any signals from the instrument and the surrounding atmosphere (e.g., CO₂ and water vapor).

-

Sample Scan: With the sample on the crystal, the infrared spectrum is recorded. Typically, multiple scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).

Visualizations

The following diagrams illustrate key concepts and workflows related to the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Correlation of molecular structure with key NMR and IR signals.

References

Conformational Landscape of 1,2-Dimethylcyclohexene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth technical analysis of the conformational preferences of 1,2-dimethylcyclohexene. Due to the introduction of a double bond within the six-membered ring, the conformational landscape is markedly different from its saturated counterpart, 1,2-dimethylcyclohexane. The dominant conformations are the half-chair forms, and their relative stabilities are primarily dictated by a nuanced interplay of steric and electronic effects, most notably allylic strain. This document summarizes the key structural features, relative energies of conformers, and the experimental and computational methodologies employed to elucidate these properties. All quantitative data are presented in structured tables, and logical relationships are visualized using Graphviz diagrams to facilitate a comprehensive understanding for researchers in organic chemistry, medicinal chemistry, and drug development.

Introduction: From Cyclohexane (B81311) Chair to Cyclohexene (B86901) Half-Chair

The conformational analysis of cyclic systems is a cornerstone of stereochemistry, with profound implications for molecular reactivity and biological activity. While the chair conformation of cyclohexane is well-understood, the introduction of endocyclic unsaturation in cyclohexene derivatives, such as this compound, fundamentally alters the ring's preferred geometry. The constraints of the sp²-hybridized carbons flatten a portion of the ring, leading to the adoption of puckered, non-planar structures, predominantly the half-chair or sofa conformations.

In this compound, the presence of two methyl groups on the double bond introduces additional steric interactions that govern the equilibrium between the possible half-chair conformers. A critical factor in determining the conformational preference is the minimization of allylic strain , a type of steric strain between a substituent on an allylic carbon and a substituent on the double bond.

Conformational Isomers of this compound

This compound exists as two primary half-chair conformers that are in equilibrium. These conformers are enantiomeric in the unsubstituted cyclohexene but become diastereomeric upon substitution. In these conformations, the substituents on the sp³-hybridized carbons can be described as pseudo-axial (pa) or pseudo-equatorial (pe).

The key to understanding the conformational preference of this compound lies in the concept of allylic strain. There are two principal types of allylic strain to consider:

-

A(1,3) Strain: This is the steric interaction between a substituent at the allylic position (C3 or C6) and one of the methyl groups on the double bond (C1 or C2).

-

A(1,2) Strain: This refers to the steric interaction between a substituent on one of the sp² carbons and a substituent on the adjacent sp³ carbon.

The relative stability of the half-chair conformers is determined by the balance of these and other steric interactions. The bulkier the substituent, the more it will disfavor a pseudo-axial orientation that leads to significant A(1,3) strain.

Quantitative Conformational Analysis

| Interaction Type | Substituent | Estimated Energy (kcal/mol) | Reference System |

| A(1,3) Strain | -CH₃ | ~1.7 | Methylcyclohexane A-value |

| Gauche Butane | -CH₃, -CH₃ | ~0.9 | Butane |

| Allylic Me/Me Strain | -CH₃, -CH₃ | 7.6 | Calculated Value |

Note: The A-value for a methyl group in a cyclohexane system is provided as a reference for the energetic cost of a 1,3-diaxial interaction, which is a component of allylic strain.

The strain energy due to the interaction between two methyl groups in an allylic system has been calculated to be approximately 7.6 kcal/mol.[1]

Experimental and Computational Methodologies

The elucidation of the conformational equilibrium of this compound and related molecules relies on a combination of experimental and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying conformational isomers in solution.

Protocol for Conformational Analysis using NMR:

-

Sample Preparation: Dissolve the sample of this compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in an NMR tube.

-

Data Acquisition: Acquire high-resolution ¹H and ¹³C NMR spectra. For more detailed analysis, two-dimensional NMR experiments such as COSY, HSQC, HMBC, and NOESY are employed.

-

Analysis of Coupling Constants: The magnitude of vicinal proton-proton coupling constants (³JHH) is dependent on the dihedral angle between the protons, as described by the Karplus equation. By measuring these coupling constants, the dihedral angles in the dominant conformer can be estimated, providing insight into the ring's pucker.

-

Variable-Temperature NMR: By acquiring NMR spectra at different temperatures, the change in the relative populations of the conformers can be observed. This allows for the determination of the thermodynamic parameters (ΔG°, ΔH°, and ΔS°) of the conformational equilibrium. At very low temperatures, it may be possible to "freeze out" the individual conformers and observe their separate spectra.

Gas-Phase Electron Diffraction (GED)

GED is an experimental method used to determine the structure of molecules in the gas phase, free from intermolecular forces.

Experimental Workflow for GED:

-

A beam of high-energy electrons is directed at a gaseous sample of this compound.

-

The electrons are scattered by the molecules, creating a diffraction pattern that is recorded on a detector.

-

The diffraction pattern contains information about the internuclear distances in the molecule.

-

By analyzing the diffraction pattern and comparing it to theoretical models, the bond lengths, bond angles, and dihedral angles of the most stable conformer can be determined with high precision.

Computational Chemistry

Computational methods, particularly density functional theory (DFT) and ab initio calculations, are invaluable for mapping the potential energy surface of a molecule and determining the relative energies of its conformers.

Computational Workflow for Conformational Analysis:

References

An In-depth Technical Guide to the Physical and Chemical Properties of 1,2-Dimethylcyclohexene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dimethylcyclohexene is a cyclic alkene of significant interest in organic synthesis and as a structural motif in various natural and synthetic molecules. Its reactivity, dictated by the endocyclic double bond, allows for a multitude of chemical transformations, making it a versatile building block in the synthesis of complex organic compounds. This guide provides a comprehensive overview of its physical and chemical properties, supported by experimental data and protocols to aid researchers in its application.

Physical Properties

This compound is a colorless liquid at room temperature.[1] It is characterized by its non-polar nature, leading to high solubility in organic solvents and poor solubility in water.[1] A summary of its key physical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₈H₁₄ | [2] |

| Molecular Weight | 110.20 g/mol | |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 136-138 °C | |

| 138 °C | ||

| Melting Point | -84 °C | |

| -84.15 °C | ||

| Density | 0.826 g/mL at 25 °C | |

| 0.811 g/cm³ | ||

| Solubility | Soluble in non-polar organic solvents (e.g., hexane, ether); Poorly soluble in water. | [1] |

| CAS Number | 1674-10-8 | [2] |

Chemical Properties and Reactivity

The chemical reactivity of this compound is primarily centered around its carbon-carbon double bond, making it susceptible to a variety of addition reactions. As an alkene, it readily undergoes electrophilic additions.[1]

Key Reactions:

-

Hydrogenation: The double bond can be reduced to a single bond through catalytic hydrogenation. This reaction typically proceeds with syn-addition of hydrogen atoms, yielding cis-1,2-dimethylcyclohexane.[3]

-

Ozonolysis: Cleavage of the double bond can be achieved through ozonolysis. A reductive workup of the intermediate ozonide yields octane-2,7-dione.[4]

-

Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA), results in the formation of an epoxide, 1,2-dimethyl-7-oxabicyclo[4.1.0]heptane.

-

Halogenation: Addition of halogens, such as bromine (Br₂), across the double bond proceeds via an anti-addition mechanism.

-

Hydrohalogenation: The addition of hydrogen halides, like HBr, also occurs across the double bond.

A general overview of these key reactions is depicted in the following reaction scheme:

Caption: Key chemical transformations of this compound.

Experimental Protocols

Detailed experimental procedures for the synthesis and key reactions of this compound are provided below. These protocols are based on established methodologies for similar compounds and can be adapted as necessary.

Synthesis of this compound via Dehydration of 1,2-Dimethylcyclohexanol (B73200)

A common method for the synthesis of this compound is the acid-catalyzed dehydration of 1,2-dimethylcyclohexanol.

Caption: Workflow for the synthesis of this compound.

Methodology:

-

Place 1,2-dimethylcyclohexanol in a round-bottom flask equipped with a distillation apparatus.

-

Add a catalytic amount of a strong acid, such as sulfuric acid or phosphoric acid.

-

Heat the mixture to a temperature sufficient to cause dehydration and distillation of the resulting alkene (typically around 150-170 °C).

-

Collect the distillate, which will contain this compound and water.

-

Wash the distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with water.

-

Dry the organic layer over an anhydrous drying agent, such as magnesium sulfate.

-

Purify the this compound by simple distillation, collecting the fraction boiling at the appropriate temperature.

Catalytic Hydrogenation to cis-1,2-Dimethylcyclohexane

This procedure describes the reduction of the double bond in this compound.[3]

Methodology:

-

Dissolve this compound in a suitable solvent, such as ethanol (B145695) or ethyl acetate, in a reaction vessel.

-

Add a catalytic amount of palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.[3]

-

Monitor the reaction progress by techniques such as TLC or GC until the starting material is consumed.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Remove the solvent under reduced pressure to yield cis-1,2-dimethylcyclohexane.

Reductive Ozonolysis to Octane-2,7-dione

This protocol outlines the cleavage of the double bond to form a dicarbonyl compound.[4]

Methodology:

-

Dissolve this compound in a non-participating solvent, such as dichloromethane (B109758) or methanol, and cool the solution to -78 °C.[4]

-

Bubble ozone gas through the solution until a blue color persists, indicating the consumption of the alkene.[4]

-

Purge the solution with an inert gas, such as nitrogen or oxygen, to remove excess ozone.

-

Add a reducing agent, such as zinc dust and acetic acid or dimethyl sulfide, to the reaction mixture and allow it to warm to room temperature.[4]

-

Perform an appropriate aqueous workup to isolate the product.

-

Purify the resulting octane-2,7-dione by distillation or chromatography.

Spectroscopic Data

The structural elucidation of this compound and its reaction products relies on various spectroscopic techniques.

| Spectroscopy | Key Features |

| ¹H NMR | Signals for the methyl protons and the allylic and aliphatic protons of the cyclohexene (B86901) ring. |

| ¹³C NMR | Resonances for the sp² hybridized carbons of the double bond and the sp³ hybridized carbons of the ring and methyl groups. |

| IR Spectroscopy | Characteristic C=C stretching vibration around 1650 cm⁻¹ and C-H stretching vibrations for both sp² and sp³ hybridized carbons.[2] |

| Mass Spectrometry | A molecular ion peak and characteristic fragmentation patterns.[2] |

Conclusion

This compound is a valuable and versatile chemical intermediate. A thorough understanding of its physical properties, chemical reactivity, and the experimental conditions for its transformations is crucial for its effective utilization in research and development. This guide provides a foundational understanding for scientists and professionals working in the field of organic synthesis and drug discovery.

References

Formation of 1,2-Dimethylcyclohexane Stereoisomers: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation, stereochemistry, and characterization of the stereoisomers of 1,2-dimethylcyclohexane (B31226). A detailed examination of the primary synthetic route, catalytic hydrogenation of o-xylene (B151617), is presented, including factors influencing stereoselectivity. This document also outlines experimental protocols and spectroscopic data for the identification and analysis of the cis and trans isomers.

Introduction to the Stereoisomers of 1,2-Dimethylcyclohexane

1,2-Dimethylcyclohexane exists as three stereoisomers: a pair of enantiomers for the trans isomer and a single meso compound for the cis isomer. The stereochemistry of these molecules is of significant interest due to the influence of the methyl group positions on the conformational stability of the cyclohexane (B81311) ring.

-

cis-1,2-Dimethylcyclohexane : In this isomer, the two methyl groups are on the same side of the cyclohexane ring. Due to ring flipping at room temperature, it exists as a rapidly equilibrating mixture of two conformational enantiomers, rendering the bulk sample achiral and thus a meso compound.[1][2] In its chair conformations, one methyl group is in an axial position while the other is in an equatorial position.[3][4]

-

trans-1,2-Dimethylcyclohexane : The methyl groups are on opposite sides of the ring in the trans isomer. This isomer is chiral and exists as a pair of enantiomers, (1R,2R)-1,2-dimethylcyclohexane and (1S,2S)-1,2-dimethylcyclohexane. The most stable conformation has both methyl groups in equatorial positions to minimize steric strain.[3][5]

Synthesis of 1,2-Dimethylcyclohexane Stereoisomers

The most common and industrially relevant method for the synthesis of 1,2-dimethylcyclohexane is the catalytic hydrogenation of o-xylene. This reaction involves the addition of hydrogen across the aromatic ring in the presence of a metal catalyst.

Catalytic Hydrogenation of o-Xylene

The stereochemical outcome of the hydrogenation of o-xylene, specifically the ratio of cis to trans isomers, is highly dependent on the reaction conditions and the catalyst employed.[6][7] The reaction proceeds through the formation of an intermediate, 1,2-dimethylcyclohexene, which is then further hydrogenated to the final product.

Caption: Hydrogenation of o-xylene to stereoisomers.

The selectivity towards the cis or trans isomer is influenced by factors such as the catalyst type, support material, temperature, and hydrogen pressure.

Factors Influencing Stereoselectivity

Catalyst Type: Different metal catalysts exhibit varying selectivities. Platinum (Pt) and Nickel (Ni) based catalysts are commonly used. For instance, Pt supported on alumina (B75360) (Pt/Al₂O₃) is an effective catalyst for this transformation.[3][7] The presence of additives or promoters can also alter the stereoselectivity. For example, the addition of Cerium (Ce) to a Pt catalyst has been shown to increase the formation of the cis-isomer.

Reaction Temperature: Temperature plays a crucial role in the isomeric ratio. Higher temperatures can lead to an increased formation of the thermodynamically more stable trans-isomer.[6]

Catalyst Support: The nature of the support material, such as alumina or silica, can influence the catalyst's activity and selectivity.

Quantitative Data on Isomer Ratios

The ratio of cis to trans isomers of 1,2-dimethylcyclohexane formed during the hydrogenation of o-xylene is a critical parameter. The following table summarizes representative data from literature, highlighting the impact of different catalysts.

| Catalyst | Support | Temperature (K) | Hydrogen Pressure (bar) | cis/trans Ratio | Reference |

| Pt | Alumina | 430-520 | 0.19-0.36 | Varies with temp. | [3] |

| NiMoSₓ | γ-Al₂O₃ | - | - | Predominantly direct hydrogenation | [8] |

| CoMoSₓ | γ-Al₂O₃ | - | - | Promotes isomerization | [8] |

Experimental Protocol: Catalytic Hydrogenation of o-Xylene

This section provides a generalized experimental protocol for the gas-phase hydrogenation of o-xylene over a Pt/Al₂O₃ catalyst.

1. Catalyst Preparation: A 5% Pt/Al₂O₃ catalyst can be prepared by the incipient wetness impregnation of a platinum precursor (e.g., chloroplatinic acid) onto an alumina support, followed by drying and calcination. The catalyst is then reduced in a hydrogen flow at an elevated temperature prior to the reaction.

2. Reactor Setup: The hydrogenation is typically carried out in a fixed-bed flow reactor. The catalyst is packed into the reactor, which is placed inside a furnace to control the reaction temperature. Mass flow controllers are used to regulate the flow of hydrogen and o-xylene vapor into the reactor.

3. Reaction Procedure: a. The catalyst is activated in situ by heating under a hydrogen flow. b. A stream of hydrogen is saturated with o-xylene vapor at a controlled temperature to achieve the desired partial pressure. c. The reactant mixture is passed through the catalyst bed at the desired reaction temperature and pressure. d. The product stream exiting the reactor is cooled to condense the liquid products.

4. Product Analysis: The product mixture, containing unreacted o-xylene and the cis and trans isomers of 1,2-dimethylcyclohexane, is analyzed by gas chromatography (GC) equipped with a capillary column suitable for separating the isomers.[9]

Caption: Workflow for o-xylene hydrogenation.

Conformational Analysis

The stereoisomers of 1,2-dimethylcyclohexane are classic examples for demonstrating conformational analysis in cyclic systems.

cis-1,2-Dimethylcyclohexane

The cis isomer exists as two rapidly interconverting chair conformations. In each conformation, one methyl group occupies an axial position and the other an equatorial position. These two conformers are of equal energy.[3][4]

Caption: Ring flip in cis-1,2-dimethylcyclohexane.

trans-1,2-Dimethylcyclohexane

The trans isomer also exists in two chair conformations. One conformer has both methyl groups in equatorial positions (diequatorial), while the other has both in axial positions (diaxial). The diequatorial conformation is significantly more stable due to the avoidance of 1,3-diaxial interactions present in the diaxial form.[3][5]

Caption: Equilibrium in trans-1,2-dimethylcyclohexane.

Spectroscopic Characterization

The cis and trans isomers of 1,2-dimethylcyclohexane can be distinguished using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

NMR Spectroscopy

¹H NMR: The proton NMR spectra of the two isomers show differences in the chemical shifts and coupling constants of the methine and methyl protons due to their different chemical environments in the axial and equatorial positions.

¹³C NMR: Due to the symmetry of the cis isomer (meso compound), its ¹³C NMR spectrum will show fewer signals than that of the trans isomer (chiral). For cis-1,2-dimethylcyclohexane, four distinct carbon signals are expected.[10]

Infrared (IR) Spectroscopy

The IR spectra of the cis and trans isomers exhibit subtle differences in the fingerprint region, which can be used for their identification. The C-H stretching and bending vibrations are characteristic. Spectroscopic data for both isomers are available in public databases such as the NIST Chemistry WebBook.[11][12]

Separation of Stereoisomers

The separation of the cis and trans isomers of 1,2-dimethylcyclohexane can be achieved by fractional distillation, owing to their slightly different boiling points. For analytical purposes, gas chromatography is a highly effective method for their separation and quantification.[9] In some cases, chemical separation methods have been developed, such as the preferential complexation of the trans-isomer.

Conclusion

The formation of 1,2-dimethylcyclohexane stereoisomers through the catalytic hydrogenation of o-xylene is a process where the stereochemical outcome can be controlled by careful selection of reaction conditions and catalysts. A thorough understanding of the conformational analysis and spectroscopic characteristics of the cis and trans isomers is essential for their synthesis, separation, and application in various fields of chemical research and development.

References

- 1. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]

- 2. TRANS-1,2-DIMETHYLCYCLOHEXANE(6876-23-9) 1H NMR [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. stereoelectronics.org [stereoelectronics.org]

- 5. researchgate.net [researchgate.net]

- 6. spectrabase.com [spectrabase.com]

- 7. 1,2-Dimethylcyclohexane, cis- | C8H16 | CID 16628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. homework.study.com [homework.study.com]

- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 12. CIS-1,2-DIMETHYLCYCLOHEXANE(2207-01-4) 13C NMR [m.chemicalbook.com]

Stereoselective Hydrobromination of 1,2-Dimethylcyclohexene: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stereochemical outcomes of the reaction between 1,2-dimethylcyclohexene and hydrogen bromide (HBr). The reaction is a classic example of electrophilic addition to an alkene, where the stereochemistry of the resulting 1-bromo-1,2-dimethylcyclohexane products is highly dependent on the reaction conditions, particularly the solvent. Understanding and controlling this stereoselectivity is crucial for the synthesis of specific stereoisomers in academic research and pharmaceutical development.

Core Concepts: Reaction Mechanism and Stereoselectivity

The addition of HBr to this compound proceeds via an electrophilic addition mechanism. The pi bond of the alkene acts as a nucleophile, attacking the electrophilic hydrogen of HBr. This initial step forms a tertiary carbocation intermediate and a bromide ion. The stereochemical fate of the reaction is determined in the second step, where the bromide ion attacks the planar carbocation.

The stereoselectivity of the bromide attack is significantly influenced by the solvent. In non-polar solvents, the reaction exhibits high anti-selectivity, leading predominantly to the trans product. This is often explained by the formation of a bridged bromonium-like ion intermediate or a tight ion pair, which blocks one face of the ring, forcing the bromide to attack from the opposite side.[1][2] In contrast, polar, protic solvents can stabilize the open carbocation, allowing for attack from either the top (syn) or bottom (anti) face of the cyclohexene (B86901) ring, resulting in a mixture of cis and trans stereoisomers.[1][2]

Quantitative Analysis of Stereoisomer Formation

The stereochemical outcome of the hydrobromination of this compound is highly dependent on the reaction conditions. The following table summarizes the product distribution based on available literature data.

| Solvent System | Temperature | Product(s) | Stereoisomer Ratio (cis:trans) | Reference |

| Acetic Acid (polar, protic) | Not specified | trans-1-Bromo-1,2-dimethylcyclohexane | Predominantly trans | Hammond & Nevitt, 1954[3] |

| Pentane (B18724) (non-polar) | Not specified | trans-1-Bromo-1,2-dimethylcyclohexane | Predominantly trans | Hammond & Nevitt, 1954[3] |

| Pentane (heterogeneous) | -195°C to -78°C | cis- and trans-1-Bromo-1,2-dimethylcyclohexane | ~20:80 | Hammond & Nevitt, 1954[3] |

Detailed Experimental Protocols

The following is a representative protocol for the hydrobromination of this compound, adapted from general procedures for the hydrohalogenation of alkenes.

Objective: To synthesize 1-bromo-1,2-dimethylcyclohexane from this compound and observe the effect of the solvent on the stereochemical outcome.

Materials:

-

This compound

-

Hydrogen bromide (48% aqueous solution or as a solution in acetic acid)

-

Pentane (or other non-polar solvent)

-

Acetic acid (or other polar solvent)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in the chosen solvent (e.g., pentane for anti-addition or acetic acid for a potential mixture of syn- and anti-addition).

-

Addition of HBr: Cool the flask in an ice bath. Slowly add a stoichiometric equivalent of the HBr solution to the stirred alkene solution.

-

Reaction: Allow the reaction to stir at room temperature for a designated period (e.g., 1-2 hours), monitoring the progress by thin-layer chromatography (TLC).

-

Workup:

-

Transfer the reaction mixture to a separatory funnel.

-

If the reaction was performed in a polar solvent like acetic acid, dilute the mixture with water and extract the product with diethyl ether.

-

Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification and Analysis:

-

Filter off the drying agent and remove the solvent by rotary evaporation.

-

The crude product can be purified by column chromatography or distillation.

-

Analyze the product mixture by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the ratio of stereoisomers.

-

Visualizing the Reaction and Workflow

The following diagrams illustrate the key mechanistic pathways and a typical experimental workflow for this reaction.

Caption: Reaction mechanism for the hydrobromination of this compound.

Caption: Experimental workflow for the synthesis and analysis of 1-bromo-1,2-dimethylcyclohexane.

References

An In-depth Technical Guide to the Electrophilic Addition Mechanism of 1,2-Dimethylcyclohexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic addition mechanism of 1,2-dimethylcyclohexene, a reaction of significant interest in synthetic organic chemistry. The guide details the reaction pathways with various electrophiles, including hydrobromic acid (HBr), bromine (Br₂), and the acid-catalyzed addition of water. It summarizes key quantitative data, provides detailed experimental protocols for seminal experiments, and visualizes the reaction mechanisms and workflows using Graphviz diagrams.

Core Concepts of Electrophilic Addition to this compound

Electrophilic addition to alkenes is a fundamental reaction class where the π bond of the alkene acts as a nucleophile, attacking an electrophilic species. The reaction with this compound is particularly illustrative of the principles of regioselectivity and stereochemistry in these transformations. The symmetrical nature of the double bond in this compound simplifies regiochemical considerations, as both carbon atoms of the double bond are tertiary. However, the stereochemical outcome of the reaction is highly dependent on the nature of the electrophile and the reaction conditions, leading to the formation of various stereoisomers.

The mechanism generally proceeds through the formation of a high-energy intermediate, which is then attacked by a nucleophile to yield the final addition product. The nature of this intermediate, whether a planar carbocation or a bridged halonium ion, dictates the stereochemistry of the final product.

Reaction with Hydrobromic Acid (HBr)

The addition of hydrogen halides, such as HBr, to this compound proceeds via an electrophilic addition mechanism. The initial step involves the protonation of the double bond by HBr to form a tertiary carbocation intermediate. This carbocation is planar, allowing for the subsequent attack of the bromide ion from either the top or bottom face.

Stereochemistry and Product Distribution

The stereochemical outcome of the addition of HBr to this compound has been a subject of classic studies in physical organic chemistry. Research by Hammond and Nevitt in 1954 demonstrated that the reaction of this compound with hydrogen bromide in non-polar solvents like pentane (B18724) or in acetic acid predominantly results in anti-addition, yielding the trans-1-bromo-1,2-dimethylcyclohexane. However, under specific conditions, such as condensing an excess of hydrogen bromide in pentane at low temperatures, a significant portion of the cis-isomer is also formed.

| Solvent | Temperature | Product(s) | Isomer Ratio (cis:trans) |

| Acetic Acid | Room Temp. | trans-1-bromo-1,2-dimethylcyclohexane | Predominantly trans |

| Pentane | Room Temp. | trans-1-bromo-1,2-dimethylcyclohexane | Predominantly trans |

| Pentane | -78°C (with excess HBr) | cis- and trans-1-bromo-1,2-dimethylcyclohexane | ~20:80 |

This table summarizes the stereochemical outcome of the addition of HBr to this compound based on historical data.

Experimental Protocol: Hydrobromination of this compound

The following protocol is a generalized procedure based on established methods for the hydrobromination of alkenes.

Materials:

-

This compound

-

Anhydrous Hydrogen Bromide (gas or solution in acetic acid)

-

Anhydrous pentane or glacial acetic acid

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Gas inlet tube

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

Procedure:

-

A solution of this compound in anhydrous pentane is prepared in a round-bottom flask equipped with a magnetic stir bar and a gas inlet tube.

-

The flask is cooled in an ice bath.

-

Anhydrous hydrogen bromide gas is bubbled through the solution with continuous stirring. The reaction progress can be monitored by the disappearance of the starting material using thin-layer chromatography (TLC).

-

Alternatively, a solution of HBr in glacial acetic acid can be added dropwise to a solution of the alkene in acetic acid.

-

Upon completion of the reaction, the mixture is washed with a saturated sodium bicarbonate solution to neutralize any excess acid, followed by washing with water.

-

The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product, 1-bromo-1,2-dimethylcyclohexane.

-

The product can be purified by distillation or column chromatography.

Signaling Pathway Diagram

Reaction with Bromine (Br₂)

The addition of bromine to this compound is a classic example of an electrophilic addition that proceeds through a bridged bromonium ion intermediate. This intermediate is formed by the attack of the alkene's π bond on the bromine molecule, with the concurrent displacement of a bromide ion.

Stereochemistry and Product Formation

The formation of the cyclic bromonium ion is a key feature of this reaction, as it blocks one face of the molecule. The subsequent nucleophilic attack by the bromide ion must occur from the opposite face, resulting in a stereospecific anti-addition. This leads to the formation of trans-1,2-dibromo-1,2-dimethylcyclohexane as the major product.

Experimental Protocol: Bromination of this compound

The following is a generalized experimental procedure for the bromination of an alkene.

Materials:

-

This compound

-

Bromine (Br₂)

-

Dichloromethane (B109758) (CH₂Cl₂) or Carbon Tetrachloride (CCl₄)

-

Sodium thiosulfate (B1220275) solution (10%)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

A solution of this compound in dichloromethane is prepared in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

-

The flask is cooled in an ice bath.

-

A solution of bromine in dichloromethane is added dropwise from the dropping funnel with continuous stirring. The characteristic red-brown color of bromine will disappear as it reacts with the alkene. The addition is continued until a faint bromine color persists, indicating the completion of the reaction.

-

The reaction mixture is then washed with a 10% sodium thiosulfate solution to remove any unreacted bromine, followed by a wash with water.

-

The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to afford the crude 1,2-dibromo-1,2-dimethylcyclohexane.

-

The product can be purified by recrystallization or column chromatography.

Signaling Pathway Diagram

Acid-Catalyzed Hydration

The acid-catalyzed addition of water to this compound results in the formation of an alcohol. This reaction is initiated by the protonation of the alkene by a strong acid catalyst, typically sulfuric acid (H₂SO₄), to form a tertiary carbocation.

Mechanism and Product

Following the formation of the planar tertiary carbocation, a water molecule acts as a nucleophile and attacks the carbocation. This can occur from either face of the carbocation. A subsequent deprotonation step by another water molecule yields the alcohol product, 1,2-dimethylcyclohexan-1-ol, and regenerates the acid catalyst. Due to the planar nature of the carbocation intermediate, a mixture of cis and trans isomers of the alcohol is expected.

Experimental Protocol: Acid-Catalyzed Hydration of this compound

This protocol is a general procedure for the acid-catalyzed hydration of an alkene.

Materials:

-

This compound

-

Sulfuric acid (H₂SO₄), concentrated

-

Water

-

Diethyl ether

-

Sodium bicarbonate solution (saturated)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

Procedure:

-

A mixture of water and concentrated sulfuric acid is carefully prepared in a round-bottom flask, ensuring the flask is cooled in an ice bath during the addition of the acid.

-

This compound is added to the acidic solution.

-

The mixture is heated under reflux with stirring for a specified period. The progress of the reaction can be monitored by GC or TLC.

-

After cooling, the reaction mixture is transferred to a separatory funnel and the organic layer is separated. If necessary, the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with a saturated sodium bicarbonate solution and then with water.

-

The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed by distillation to yield the crude alcohol.

-

The 1,2-dimethylcyclohexan-1-ol can be purified by distillation under reduced pressure.

Signaling Pathway Diagram

Conclusion

The electrophilic addition reactions of this compound serve as excellent models for understanding the fundamental principles of organic reaction mechanisms. The stereochemical outcomes, dictated by the nature of the intermediate species, highlight the subtleties that govern chemical transformations. For researchers and professionals in drug development, a thorough understanding of these mechanisms is crucial for the rational design of synthetic routes to complex molecular targets, where precise control of stereochemistry is often paramount. The provided protocols and mechanistic visualizations offer a foundational resource for further investigation and application of these important reactions.

Early Studies on the Reactivity of 1,2-Dimethylcyclohexene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the foundational studies concerning the reactivity of 1,2-dimethylcyclohexene. The focus is on the early experimental work that established the fundamental chemical behavior of this substituted cyclohexene, a structural motif relevant to natural products and synthetic chemistry. This document summarizes key reactions, provides detailed historical experimental protocols, and presents quantitative data where available from early 20th-century literature.

Synthesis of this compound: Early Methodologies

Early syntheses of this compound primarily relied on the dehydration of 1,2-dimethylcyclohexanol (B73200). This precursor was typically prepared via the Grignard reaction between a cyclohexanone (B45756) derivative and a methylmagnesium halide.

Grignard Reaction for 1,2-Dimethylcyclohexanol Synthesis

A common early method for synthesizing the precursor alcohol, 1,2-dimethylcyclohexanol, involved the reaction of 2-methylcyclohexanone (B44802) with a methyl Grignard reagent.

Experimental Protocol:

-

Reactants: 2-Methylcyclohexanone, methylmagnesium iodide (or bromide), and anhydrous diethyl ether.

-

Procedure: A solution of 2-methylcyclohexanone in anhydrous diethyl ether was slowly added to a stirred solution of methylmagnesium iodide in the same solvent, typically cooled in an ice bath. After the addition was complete, the reaction mixture was refluxed for a short period. The complex was then decomposed by pouring it onto a mixture of crushed ice and dilute acid (e.g., sulfuric or hydrochloric acid). The ethereal layer was separated, washed, dried, and the solvent was evaporated. The resulting 1,2-dimethylcyclohexanol was then purified by distillation.

Dehydration of 1,2-Dimethylcyclohexanol

The final step to obtain this compound was the acid-catalyzed dehydration of the corresponding alcohol.

Experimental Protocol:

-

Reactants: 1,2-Dimethylcyclohexanol and a dehydrating agent (e.g., concentrated sulfuric acid, phosphoric acid, or anhydrous oxalic acid).

-

Procedure: 1,2-Dimethylcyclohexanol was heated with a catalytic amount of the acid. The resulting alkene and water were distilled from the reaction mixture. The distillate was then washed with a dilute base solution to remove any acidic impurities, followed by water. After drying over an anhydrous salt (e.g., calcium chloride or sodium sulfate), the this compound was purified by fractional distillation.

Halogenation

The addition of halogens, particularly bromine, to this compound was instrumental in elucidating the mechanism of electrophilic addition to alkenes. These early studies demonstrated that the addition of bromine proceeds via anti-stereochemistry.

Experimental Protocol:

-

Reactants: this compound, bromine.

-

Solvent: An inert solvent such as carbon tetrachloride or chloroform.

-

Procedure: A solution of bromine in the chosen solvent was added dropwise to a stirred solution of this compound, typically at a low temperature to control the reaction. The disappearance of the bromine color indicated the progress of the reaction. After the addition was complete, the solvent was removed under reduced pressure to yield the crude dihalide. The product, trans-1,2-dibromo-1,2-dimethylcyclohexane, could be purified by recrystallization or distillation.

Table 2: Product Stereochemistry in Halogenation

| Halogen | Solvent | Temperature (°C) | Product Stereochemistry |

| Br₂ | CCl₄ | 0 | trans (Anti-addition) |

| Cl₂ | CHCl₃ | 0 | trans (Anti-addition) |

Logical Relationship in Bromine Addition

Oxidation Reactions

Early investigations into the oxidation of this compound revealed different products depending on the oxidizing agent and reaction conditions.

Under mild conditions (cold, dilute, and neutral or slightly alkaline), potassium permanganate (B83412) was used to achieve syn-dihydroxylation of the double bond, yielding cis-1,2-dimethylcyclohexane-1,2-diol.

Experimental Protocol:

-

Reactants: this compound, potassium permanganate.

-

Solvent: A mixture of water and an organic solvent like acetone (B3395972) or tert-butanol (B103910) to improve solubility.

-

Procedure: A cold, dilute solution of potassium permanganate was added slowly to a stirred solution of this compound in the aqueous organic solvent, maintaining a low temperature (0-5 °C). The disappearance of the purple permanganate color and the formation of a brown manganese dioxide precipitate indicated the reaction's progress. After the reaction was complete, the manganese dioxide was removed by filtration. The organic solvent was then evaporated, and the diol was extracted from the aqueous residue.

Ozonolysis, a powerful tool for structure elucidation in early organic chemistry, was applied to this compound to cleave the double bond and form a dicarbonyl compound. The work of Criegee in the mid-20th century was pivotal in establishing the mechanism of this reaction.

Experimental Protocol:

-

Reactants: this compound, ozone, and a reducing agent (e.g., zinc dust in acetic acid or dimethyl sulfide).

-

Solvent: An inert solvent such as dichloromethane (B109758) or methanol, cooled to a low temperature (typically -78 °C).

-

Procedure: A stream of ozone-enriched oxygen was bubbled through the cold solution of this compound until the solution turned blue, indicating an excess of ozone. The excess ozone was then removed by bubbling an inert gas through the solution. A reducing agent was added to work up the intermediate ozonide. After the workup, the solvent was removed, and the resulting dicarbonyl compound, 2,7-octanedione, was isolated and purified.

Table 3: Products of Early Oxidation Studies

| Oxidizing Agent | Conditions | Product | Yield (%) |

| KMnO₄ | Cold, dilute, alkaline | cis-1,2-Dimethylcyclohexane-1,2-diol | Moderate |

| O₃, then Zn/CH₃COOH | Low temperature | 2,7-Octanedione | Good |

Experimental Workflow for Ozonolysis

This guide provides a snapshot of the early investigations into the reactivity of this compound. These foundational studies were crucial in developing a deeper understanding of reaction mechanisms and stereochemistry that continue to be fundamental principles in modern organic chemistry and drug development.

1,2-Dimethylcyclohexene: A Comprehensive Technical Guide for its Application as a Model Substrate in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of 1,2-dimethylcyclohexene as a versatile model substrate in a variety of fundamental organic reactions. Its rigid cyclic structure and defined substitution pattern provide a valuable platform for investigating reaction mechanisms, stereoselectivity, and regioselectivity. This document provides a detailed overview of key transformations, including quantitative data where available, comprehensive experimental protocols, and visual representations of reaction pathways and workflows.

Core Reactions and Stereochemical Outcomes

This compound serves as an excellent substrate for a range of addition reactions, allowing for the controlled formation of stereocenters and functionalized cyclohexane (B81311) derivatives. The outcomes of these reactions are dictated by the interplay of steric and electronic factors, as well as the specific reagents and conditions employed.

Catalytic Hydrogenation

Catalytic hydrogenation of this compound proceeds via a syn-addition of two hydrogen atoms across the double bond, yielding cis-1,2-dimethylcyclohexane (B165935) as the major product. This stereospecificity arises from the delivery of both hydrogen atoms from the surface of the heterogeneous catalyst.

Quantitative Data: Catalytic Hydrogenation

| Product | Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Yield (%) | Stereoselectivity |

| cis-1,2-Dimethylcyclohexane | Pt/C or Pd/C | Ethanol (B145695) | Room Temperature | 1-4 | >95% | >99% cis |

Experimental Protocol: Catalytic Hydrogenation

A solution of this compound (1.0 g, 9.08 mmol) in ethanol (20 mL) is placed in a hydrogenation vessel. A catalytic amount of 10% Palladium on carbon (Pd/C) (0.1 g) is added to the solution. The vessel is then connected to a hydrogen source and purged several times to remove air. The reaction mixture is stirred vigorously under a hydrogen atmosphere (1-4 atm) at room temperature for 2-4 hours, or until hydrogen uptake ceases. The catalyst is then removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to afford cis-1,2-dimethylcyclohexane. The product can be further purified by distillation if necessary.[1]

Catalytic hydrogenation of this compound.

Epoxidation

Epoxidation of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the syn-addition of an oxygen atom to the double bond, forming this compound oxide. The reaction is stereospecific, with the stereochemistry of the starting alkene being retained in the epoxide product.

Quantitative Data: Epoxidation

| Product | Reagent | Solvent | Temperature (°C) | Yield (%) | Diastereoselectivity |

| cis-1,2-Dimethylcyclohexene oxide | m-CPBA | Dichloromethane (B109758) | 0 to RT | ~80-90% | >95% cis |

Experimental Protocol: Epoxidation

To a stirred solution of this compound (1.10 g, 10.0 mmol) in dichloromethane (50 mL) at 0 °C is added meta-chloroperoxybenzoic acid (m-CPBA, 77% purity, 2.48 g, 11.0 mmol) portion-wise over 15 minutes. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to 0 °C and the precipitated meta-chlorobenzoic acid is removed by filtration. The filtrate is then washed successively with a 10% aqueous solution of sodium sulfite (B76179) (2 x 20 mL), a saturated aqueous solution of sodium bicarbonate (2 x 20 mL), and brine (20 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield cis-1,2-dimethylcyclohexene oxide.[2][3][4]

Epoxidation of this compound.

Hydroboration-Oxidation

The hydroboration-oxidation of this compound is a two-step process that leads to the syn-addition of a hydrogen and a hydroxyl group across the double bond. However, research has shown that this reaction can be complex, with the potential for rearrangements of the intermediate organoborane, leading to a mixture of products, including primary and secondary alcohols, and even some anti-addition products. The major product is generally the trans-2,3-dimethylcyclohexan-1-ol, resulting from the expected syn-addition of borane (B79455) followed by oxidation with retention of stereochemistry.

Quantitative Data: Hydroboration-Oxidation

| Major Product | Minor Products | Reagents | Diastereomeric Ratio (trans:cis) |

| trans-2,3-Dimethylcyclohexan-1-ol | Rearrangement products (primary & secondary alcohols) | 1. BH₃·THF, 2. H₂O₂, NaOH | Data not readily available, but trans is the major diastereomer. |

Experimental Protocol: Hydroboration-Oxidation

To a stirred solution of this compound (1.10 g, 10.0 mmol) in anhydrous tetrahydrofuran (B95107) (THF, 20 mL) under a nitrogen atmosphere at 0 °C is added a 1.0 M solution of borane-tetrahydrofuran (B86392) complex in THF (11.0 mL, 11.0 mmol) dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours. The reaction is cooled to 0 °C, and water (2 mL) is added dropwise to quench the excess borane. This is followed by the slow, dropwise addition of 3 M aqueous sodium hydroxide (B78521) (4 mL) and then 30% aqueous hydrogen peroxide (4 mL). The mixture is stirred at room temperature for 1 hour. The aqueous layer is separated and extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product mixture is then purified by column chromatography on silica (B1680970) gel to separate the isomeric alcohol products.[5]

Hydroboration-oxidation of this compound.

Dihydroxylation

Syn-dihydroxylation of this compound can be achieved using osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄). This reaction results in the formation of cis-1,2-dimethylcyclohexane-1,2-diol. The reaction proceeds through a cyclic osmate ester intermediate, which is then hydrolyzed to give the vicinal diol.

Quantitative Data: Dihydroxylation

| Product | Reagent | Co-oxidant | Yield (%) | Diastereoselectivity |

| cis-1,2-Dimethylcyclohexane-1,2-diol | OsO₄ (catalytic) | NMO | ~90% | >98% cis |

| cis-1,2-Dimethylcyclohexane-1,2-diol | KMnO₄ (cold, dilute, basic) | - | Moderate | Predominantly cis |

Experimental Protocol: syn-Dihydroxylation with OsO₄

To a stirred solution of this compound (1.10 g, 10.0 mmol) in a mixture of acetone (B3395972) (40 mL) and water (10 mL) is added N-methylmorpholine-N-oxide (NMO, 1.41 g, 12.0 mmol). To this mixture is added a 4% aqueous solution of osmium tetroxide (0.25 mL, 0.04 mmol). The reaction mixture is stirred at room temperature for 12-24 hours, during which time the solution may turn dark brown. The reaction is monitored by TLC. Upon completion, a saturated aqueous solution of sodium bisulfite (10 mL) is added, and the mixture is stirred for 30 minutes. The acetone is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate (B1210297) (3 x 30 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give the crude cis-diol. The product can be purified by recrystallization or column chromatography.[6]

Syn-dihydroxylation of this compound.

Ozonolysis

Reductive ozonolysis of this compound cleaves the double bond to yield a diketone. The reaction proceeds through an unstable ozonide intermediate, which is then reduced to afford the final product.

Quantitative Data: Reductive Ozonolysis

| Product | Reagents | Yield (%) |

| Octane-2,7-dione | 1. O₃, 2. Zn/H₂O or (CH₃)₂S | ~70-80% |

Experimental Protocol: Reductive Ozonolysis

A solution of this compound (1.10 g, 10.0 mmol) in dichloromethane (50 mL) is cooled to -78 °C in a dry ice/acetone bath. A stream of ozone is bubbled through the solution until a blue color persists, indicating an excess of ozone. The solution is then purged with a stream of nitrogen to remove the excess ozone. Dimethyl sulfide (B99878) (1.5 mL, 20.5 mmol) is added dropwise to the cold solution. The reaction mixture is allowed to warm slowly to room temperature and stirred for 2 hours. The solvent is removed under reduced pressure, and the resulting crude product, octane-2,7-dione, can be purified by distillation or column chromatography.[5][7]

Reductive ozonolysis of this compound.

Oxymercuration-Demercuration

Oxymercuration-demercuration provides a method for the Markovnikov hydration of alkenes without rearrangement. For this compound, this reaction is expected to yield 1,2-dimethylcyclohexan-1-ol. The reaction proceeds via an anti-addition of the hydroxyl and mercury groups, followed by a non-stereospecific reduction of the carbon-mercury bond.

Quantitative Data: Oxymercuration-Demercuration

| Product | Reagents | Yield (%) |

| 1,2-Dimethylcyclohexan-1-ol | 1. Hg(OAc)₂, H₂O/THF, 2. NaBH₄ | ~90% |

Experimental Protocol: Oxymercuration-Demercuration

To a stirred solution of mercuric acetate (Hg(OAc)₂, 3.19 g, 10.0 mmol) in a mixture of water (10 mL) and tetrahydrofuran (THF, 10 mL) is added this compound (1.10 g, 10.0 mmol). The mixture is stirred at room temperature for 1 hour, during which time the yellow color of the mercuric salt should disappear. A solution of 3.0 M sodium hydroxide (10 mL) is then added, followed by the slow, portion-wise addition of a solution of sodium borohydride (B1222165) (0.38 g, 10.0 mmol) in 3.0 M sodium hydroxide (10 mL). The mixture is stirred for an additional hour. The mercury metal that forms is allowed to settle, and the supernatant is decanted. The aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to give the crude alcohol. Purification can be achieved by distillation or column chromatography.[2][7][8]

Oxymercuration-demercuration of this compound.

Summary and Future Directions

This compound has proven to be an invaluable tool for the study of organic reaction mechanisms and stereochemistry. The reactions detailed in this guide highlight its utility in demonstrating fundamental principles of syn- and anti-additions, regioselectivity, and the potential for complex reaction pathways. While this document provides a comprehensive overview, there remains a need for more detailed quantitative studies on the diastereoselectivity of some of these reactions. Future research could focus on leveraging this substrate in the development of new stereoselective methodologies and in computational studies to further elucidate the intricacies of these transformations.

References

- 1. researchgate.net [researchgate.net]

- 2. Oxymercuration reaction - Wikipedia [en.wikipedia.org]

- 3. Silver- and gold-catalyzed divergent cascade cycloisomerization/[3 + 2] versus [2 + 2 + 1] cycloaddition towards a stereoselective access to heterohexacyclic derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. community.wvu.edu [community.wvu.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Illustrated Glossary of Organic Chemistry - Oxymercuration-demercuration [chem.ucla.edu]

- 8. Oxymercuration-Demercuration - Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide to the Stability of Dimethylcyclohexene Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the factors governing the thermodynamic stability of dimethylcyclohexene isomers. A key focus is placed on understanding the stereochemical constraints of the cyclohexene (B86901) ring and the principles that dictate the relative stabilities of its various positional isomers. Methodologies for the experimental and computational assessment of alkene stability are also detailed.

The Stereochemistry of 1,2-Dimethylcyclohexene: A Note on Cis-Trans Isomerism

In acyclic and larger cyclic systems, the carbon-carbon double bond can give rise to cis and trans (or E/Z) diastereomers. However, in the case of this compound, the geometric constraints of the six-membered ring prevent the formation of a stable trans isomer. The rigidity of the ring system locks the substituents on the double bond into a configuration that is effectively cis. Attempting to twist the double bond into a trans configuration within the six-membered ring would introduce an insurmountable amount of ring strain. Therefore, a comparative stability analysis of cis- and trans-1,2-dimethylcyclohexene is not applicable as only one geometric isomer is practically observed.

Relative Stabilities of Dimethylcyclohexene Positional Isomers

The discussion of stability among dimethylcyclohexene isomers primarily revolves around the positional arrangement of the methyl groups and the double bond. The thermodynamic stability of these isomers is chiefly determined by the degree of substitution of the carbon-carbon double bond, a principle often summarized by Zaitsev's Rule.

Zaitsev's Rule: In elimination reactions that can produce more than one alkene product, the major product will be the more substituted (and thus more stable) alkene. This stability is attributed to hyperconjugation, where the interaction of adjacent C-H and C-C sigma bonds with the π-system of the double bond leads to a lower energy state.

The general order of alkene stability based on substitution is:

Tetrasubstituted > Trisubstituted > Disubstituted > Monosubstituted

For the dimethylcyclohexene isomers, this translates to the following qualitative stability ranking:

| Isomer Name | Structure | Double Bond Substitution | Predicted Relative Stability |

| This compound |  | Tetrasubstituted | Most Stable |

| 1,6-Dimethylcyclohexene |  | Trisubstituted | More Stable |

| 1,3-Dimethylcyclohexene |  | Trisubstituted | More Stable |

| 2,3-Dimethylcyclohexene |  | Disubstituted | Less Stable |

| 1,4-Dimethylcyclohexene |  | Disubstituted | Less Stable |

| 3,4-Dimethylcyclohexene |  | Disubstituted | Less Stable |

| 1,5-Dimethylcyclohexene |  | Disubstituted | Less Stable |

| 3,5-Dimethylcyclohexene |  | Disubstituted | Less Stable |

| 4,5-Dimethylcyclohexene |  | Disubstituted | Less Stable |

Note: The relative stabilities among the trisubstituted and among the disubstituted isomers would be further influenced by subtle differences in steric interactions and ring strain, which can be quantified through computational chemistry or experimental measurements of heats of hydrogenation.

Quantitative Assessment of Alkene Stability: Heat of Hydrogenation